2-Chloro-6-fluoro-3-methylpyridine
Overview
Description
2-Chloro-6-fluoro-3-methylpyridine is a heterocyclic aromatic compound with the molecular formula C6H5ClFN It is a derivative of pyridine, where the hydrogen atoms at positions 2, 6, and 3 are replaced by chlorine, fluorine, and methyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-3-methylpyridine can be achieved through several methods. One common approach involves the halogenation of 3-methylpyridine. For instance, the compound can be synthesized by reacting 3-methylpyridine with chlorine and fluorine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the selective substitution of hydrogen atoms with chlorine and fluorine.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and precise control of reaction parameters. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding pyridine N-oxides or reduction to yield partially or fully hydrogenated derivatives.
Coupling Reactions: The compound is also involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in the presence of solvents such as toluene or ethanol.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include various substituted pyridines.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Hydrogenated pyridine derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
2-Chloro-6-fluoro-3-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-3-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-fluoro-6-methylpyridine: A closely related compound with similar halogenation patterns.
2-Fluoro-6-methylpyridine: Lacks the chlorine atom but shares the fluorine and methyl substitutions.
2-Chloro-6-methylpyridine: Contains chlorine and methyl groups but lacks fluorine.
Uniqueness
2-Chloro-6-fluoro-3-methylpyridine is unique due to the specific combination of chlorine, fluorine, and methyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields of research and industry.
Properties
IUPAC Name |
2-chloro-6-fluoro-3-methylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-2-3-5(8)9-6(4)7/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNBFSRSJUHPCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50720903 | |
Record name | 2-Chloro-6-fluoro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50720903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256834-63-5 | |
Record name | 2-Chloro-6-fluoro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50720903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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